diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate
Overview
Description
Diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate is a complex organic compound that belongs to the class of tetrazoloquinoxalines.
Preparation Methods
The synthesis of diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate typically involves the reaction of tetrazolo[1,5-a]quinoxaline derivatives with diethyl phosphoramidate. The reaction conditions often include the use of eco-compatible catalysts and specific reaction temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct chemical properties.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or aryl halides
Scientific Research Applications
Diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and antiviral properties.
Materials Science: The compound is utilized in the synthesis of organic solar cell polymers and other advanced materials.
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-enriched quinoxaline-based structures.
Mechanism of Action
The mechanism of action of diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar core structure but may have different functional groups, leading to varied chemical properties and applications.
Triazoloquinoxalines: These compounds are structurally related but contain a triazole ring instead of a tetrazole ring, which can affect their reactivity and biological activity.
Imidazoquinoxalines: These compounds have an imidazole ring fused to the quinoxaline core, offering different chemical and biological properties.
This compound stands out due to its unique combination of a tetrazole ring and a quinoxaline core, providing a distinct set of chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-diethoxyphosphoryltetrazolo[1,5-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N6O3P/c1-3-20-22(19,21-4-2)15-11-12-14-16-17-18(12)10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,13,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZJQCKMJDJKCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=NC2=CC=CC=C2N3C1=NN=N3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N6O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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